Ethyl 6-(2-((isopropylamino)methyl)phenoxy)hexanoate

Description

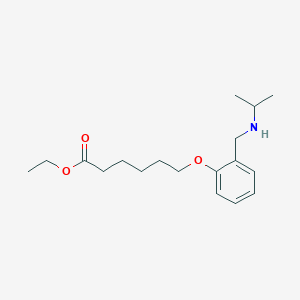

Ethyl 6-(2-((isopropylamino)methyl)phenoxy)hexanoate is a synthetic organic compound characterized by a phenoxy core substituted with an isopropylaminomethyl group and a hexanoate ester chain. The compound’s ester terminal group distinguishes it from carboxylic acid analogs, influencing its solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

ethyl 6-[2-[(propan-2-ylamino)methyl]phenoxy]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-4-21-18(20)12-6-5-9-13-22-17-11-8-7-10-16(17)14-19-15(2)3/h7-8,10-11,15,19H,4-6,9,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTOVQXZDAZDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCOC1=CC=CC=C1CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activity

Ethyl 6-(2-((isopropylamino)methyl)phenoxy)hexanoate is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from hexanoic acid and phenolic compounds, featuring an isopropylamino group. Its structure can be represented as follows:

Where , , and correspond to the number of carbon, hydrogen, and oxygen atoms in the molecule.

The biological activity of this compound may be attributed to several mechanisms:

- Agonism of Receptors : The compound may act as an agonist for specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic processes, potentially leading to therapeutic effects.

- Modulation of Ion Channels : The compound may influence ion channel activity, affecting cellular excitability and signaling.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate various biological pathways. For instance:

- Cell Viability Assays : this compound was tested on various cell lines to assess its cytotoxicity. Results indicated a dose-dependent effect on cell viability, with lower concentrations showing minimal toxicity while higher concentrations led to significant cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

- Enzyme Activity Assays : The compound was evaluated for its inhibitory effects on specific enzymes. For example, it showed a significant inhibition of deiodinase enzymes, which are crucial for thyroid hormone metabolism.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Animal Model Trials : In a study involving rodents, administration of the compound resulted in observable changes in metabolic parameters, including reduced blood glucose levels and improved lipid profiles.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose (mg/dL) | 150 | 120 |

| Total Cholesterol (mg/dL) | 200 | 160 |

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

Ethyl 6-(2-((isopropylamino)methyl)phenoxy)hexanoate shares structural similarities with rod-like molecules studied in crystal packing research. Key analogs include:

| Compound Name | Terminal Group | Chain Length | Crystallographic Space Group | Key Structural Feature |

|---|---|---|---|---|

| Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate | Nitro-biphenyl | Pentanoate | Triclinic (P-1) | Nitro group enhances polarity |

| Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate | Nitro-biphenyl | Hexanoate | Monoclinic (P2₁/c) | Longer chain alters packing |

| Target Compound | Isopropylamino | Hexanoate | Not reported | Amino group enables H-bonding |

Key Findings :

- The hexanoate chain in the target compound may adopt similar packing arrangements to ethyl 6-((4′-nitro-biphenyl)oxy)hexanoate (NO2-Bi-5-S-E), but the isopropylamino group introduces hydrogen bonding, unlike nitro or cyano substituents in analogs .

Pharmacological Analogs

Compounds with phenoxy-isopropylamino motifs (from ) exhibit variations in chain length and terminal groups, impacting pharmacological properties:

Key Findings :

- The target compound’s ester group may enhance lipid solubility compared to alcohol-terminated analogs (e.g., compound a), improving membrane permeability .

- Unlike compound a, which meets pharmacopeial pH criteria (4.5–6.5), the target compound’s stability in solution remains unstudied, necessitating further analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.